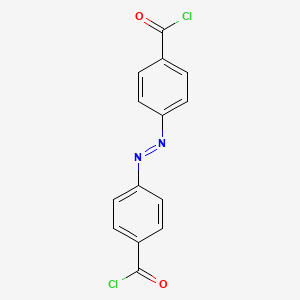

4,4'-Azodibenzoyl Dichloride

CAS No.: 10252-29-6

Cat. No.: VC2016682

Molecular Formula: C14H8Cl2N2O2

Molecular Weight: 307.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10252-29-6 |

|---|---|

| Molecular Formula | C14H8Cl2N2O2 |

| Molecular Weight | 307.1 g/mol |

| IUPAC Name | 4-[(4-carbonochloridoylphenyl)diazenyl]benzoyl chloride |

| Standard InChI | InChI=1S/C14H8Cl2N2O2/c15-13(19)9-1-5-11(6-2-9)17-18-12-7-3-10(4-8-12)14(16)20/h1-8H |

| Standard InChI Key | ASOXKYGOZZTVHL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)Cl)N=NC2=CC=C(C=C2)C(=O)Cl |

| Canonical SMILES | C1=CC(=CC=C1C(=O)Cl)N=NC2=CC=C(C=C2)C(=O)Cl |

Introduction

Fundamental Properties and Identification

4,4'-Azodibenzoyl Dichloride is an organic compound with the chemical formula C14H8Cl2N2O2. It is identified by its CAS number 10252-29-6 and is characterized by its distinctive dark red appearance as a solid . The compound is also known by several synonyms including Azobenzene-4,4'-dicarbonyl Dichloride, 4,4'-Azobenzenedicarbonyl chloride, and 4,4'-(1,2-Diazenediyl)bis[benzoyl chloride] . The molecular structure features two benzoyl groups linked by an azo (-N=N-) bond, with dichloride substituents that enhance its electrophilic properties . These structural characteristics contribute to its high reactivity and utility in various chemical applications.

The compound's IUPAC name is 4-[(4-carbonochloridoylphenyl)diazenyl]benzoyl chloride, reflecting its chemical composition and arrangement . Its molecular weight is approximately 307.13 g/mol, positioning it as a medium-sized organic molecule with considerable synthetic utility . The presence of the azo group and chloride substituents gives this compound its distinctive reactivity profile and makes it a valuable intermediate in organic synthesis.

Physical and Chemical Properties

4,4'-Azodibenzoyl Dichloride possesses several distinctive physical and chemical properties that influence its handling, storage, and applications. The compound is known to be sensitive to moisture, necessitating storage under inert atmosphere conditions . A comprehensive overview of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 4,4'-Azodibenzoyl Dichloride

The compound's stability is significantly influenced by environmental factors. It is particularly sensitive to moisture, which can trigger hydrolysis reactions that convert the dichloride groups to carboxylic acid functionalities. This sensitivity necessitates careful handling and storage procedures to maintain the compound's integrity and reactivity.

Structural Characteristics and Chemical Identity

The molecular structure of 4,4'-Azodibenzoyl Dichloride features a central azo group (-N=N-) that connects two substituted benzene rings. Each benzene ring bears a carbonyl chloride (acid chloride) group at the para position, resulting in the symmetric structure characteristic of this compound . This configuration contributes to its distinctive reactivity and applications in organic synthesis.

Structural Identifiers and Representations

Various structural identifiers and representations are used to uniquely characterize 4,4'-Azodibenzoyl Dichloride in chemical databases and literature. These include InChI, InChIKey, and SMILES notations, which provide standardized ways to represent the compound's structure in digital formats. The structural identifiers for 4,4'-Azodibenzoyl Dichloride are presented in Table 2.

Table 2: Structural Identifiers for 4,4'-Azodibenzoyl Dichloride

These identifiers enable precise identification and searching for the compound in chemical databases, facilitating research and information retrieval about its properties and applications.

Synthesis Methods and Production

The synthesis of 4,4'-Azodibenzoyl Dichloride involves specific chemical procedures that can be implemented at both laboratory and industrial scales. Understanding these synthesis routes is essential for researchers and manufacturers working with this compound.

Laboratory Synthesis

4,4'-Azodibenzoyl Dichloride can be synthesized through a two-step process that begins with the formation of precursor compounds. The synthesis typically involves:

-

Formation of 4,4'-Azodibenzoyl Sulfoxide: This initial step involves the reaction of azobenzene with thionyl chloride under basic conditions.

-

Conversion to 4,4'-Azodibenzoyl Dichloride: The sulfoxide intermediate is then reacted with zinc chloride to yield the final product.

This synthetic approach provides a controlled method for preparing 4,4'-Azodibenzoyl Dichloride in laboratory settings, allowing for precise control over reaction conditions and product purity.

Industrial Production

At an industrial scale, the production of 4,4'-Azodibenzoyl Dichloride requires more robust and efficient processes. Industrial production typically involves:

-

Large-scale reactors: These provide the necessary capacity for commercial production volumes.

-

Stringent control of reaction conditions: Parameters such as temperature, pressure, and reactant concentrations are carefully monitored and adjusted to optimize yield and purity.

-

Process optimization: Industrial methods are refined to minimize the formation of by-products and ensure the safe handling of reactive intermediates.

The industrial production of 4,4'-Azodibenzoyl Dichloride is subject to market dynamics, with various manufacturers participating in its production and distribution worldwide. The global market for this compound continues to evolve, with potential growth driven by its applications in polymer chemistry and organic synthesis .

Chemical Reactivity and Transformations

The chemical reactivity of 4,4'-Azodibenzoyl Dichloride is primarily determined by its functional groups: the acid chloride moieties and the azo linkage. These structural features enable the compound to participate in a variety of chemical transformations.

Types of Reactions

4,4'-Azodibenzoyl Dichloride undergoes several types of chemical reactions, including:

-

Substitution Reactions: The compound reacts with nucleophiles such as amines and alcohols to form substituted products. These reactions are particularly important in the synthesis of complex organic molecules and polymer precursors.

-

Hydrolysis: In the presence of water, 4,4'-Azodibenzoyl Dichloride hydrolyzes to form 4,4'-azodibenzoic acid. This reaction is relevant to both the compound's stability during storage and its potential environmental transformations.

Reaction Conditions and Products

The reactions of 4,4'-Azodibenzoyl Dichloride typically require specific conditions to proceed efficiently. Common reaction conditions and the resulting products are summarized in Table 3.

Table 3: Common Reactions of 4,4'-Azodibenzoyl Dichloride

| Reaction Type | Reagents | Conditions | Major Products | Source |

|---|---|---|---|---|

| Substitution | Nucleophiles (amines, alcohols) | Varies depending on nucleophile | Substituted derivatives | |

| Hydrolysis | Water | Aqueous solutions, mild heating | 4,4'-Azodibenzoic acid | |

| Polymerization | Diamines | Solution polycondensation in NMP with LiCl catalyst | Polyamides with azo groups |

These reactions illustrate the versatility of 4,4'-Azodibenzoyl Dichloride as a synthetic intermediate and highlight its importance in the preparation of various functional materials.

Applications in Chemical Research and Industry

4,4'-Azodibenzoyl Dichloride has found applications across multiple domains due to its unique structural features and reactivity profile.

Organic Synthesis Applications

In organic synthesis, 4,4'-Azodibenzoyl Dichloride serves as a valuable building block for creating complex molecules. Its applications include:

-

Synthesis of complex organic molecules: The compound's bifunctional nature allows it to serve as a platform for constructing more complex structures.

-

Production of dyes: The azo linkage, a chromophore present in many dyes, makes this compound useful in the synthesis of colorants and pigments.

Polymer Chemistry Applications

4,4'-Azodibenzoyl Dichloride plays a significant role in polymer chemistry, particularly in the synthesis of specialized polymers with unique properties:

-

Polyamide synthesis: The compound acts as a bifunctional monomer, reacting with diamines to form polyamides with azo groups incorporated into their backbone. These polymers exhibit distinctive properties, including higher crystallinity compared to analogous structures.

-

Light-responsive materials: The presence of the azo group enables potential photoisomerization, leading to materials with light-responsive properties that could be useful in various applications.

Biological and Pharmaceutical Research

Research has explored potential applications of 4,4'-Azodibenzoyl Dichloride and its derivatives in biological and pharmaceutical contexts:

-

Biomolecule modification: The compound has been employed in the modification of biomolecules for labeling and detection purposes.

-

Drug delivery systems: Investigations have examined its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

-

Antimicrobial properties: Studies have indicated that azobenzene derivatives exhibit antimicrobial properties, with enhanced interactions with microbial membranes due to halogen atoms in their structure.

Current Research Trends and Future Directions

Current research involving 4,4'-Azodibenzoyl Dichloride focuses on expanding its applications and understanding its properties more comprehensively.

Materials Science Research

In materials science, ongoing research explores:

-

Advanced polymer development: Investigating the incorporation of 4,4'-Azodibenzoyl Dichloride into novel polymer structures to achieve specific properties such as thermal stability, mechanical strength, and stimuli-responsiveness.

-

Metal-organic frameworks: Utilizing the compound in the production of advanced materials, including metal-organic frameworks with potential applications in catalysis and gas storage.

Biological and Pharmaceutical Investigations

Biological and pharmaceutical research directions include:

-

Cytotoxicity studies: Research has shown that compounds similar to 4,4'-Azodibenzoyl Dichloride can induce cytotoxic effects in cancer cell lines, often through the generation of reactive oxygen species (ROS) leading to apoptosis.

-

Antimicrobial applications: Comparative studies on various azobenzene derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential development for clinical applications.

These research trends indicate a growing interest in the diverse applications of 4,4'-Azodibenzoyl Dichloride beyond its traditional use as a synthetic intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume